molecular formula C31H40N2O5 B063559 Asoprisnil ecamate CAS No. 163883-88-3

Asoprisnil ecamate

Cat. No.: B063559
CAS No.: 163883-88-3
M. Wt: 520.7 g/mol
InChI Key: XMCOWVOJIVSMEO-RCCUTSCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asoprisnil ecamate, also known as this compound, is a useful research compound. Its molecular formula is C31H40N2O5 and its molecular weight is 520.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), has garnered attention for its unique biological activities, particularly in the context of treating gynecological disorders such as uterine fibroids and endometriosis. This article provides a detailed overview of the compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (also referred to as J956) is part of a new class of SPRMs that exhibit mixed agonist and antagonist effects on progesterone receptors. It is characterized by its high binding affinity for the progesterone receptor (PR) and moderate affinity for the glucocorticoid receptor (GR), with negligible binding to androgen, estrogen, or mineralocorticoid receptors .

The biological activity of this compound is primarily mediated through its interaction with the PR. It demonstrates:

  • Partial Agonist/Antagonist Activity : this compound exhibits both agonistic and antagonistic effects depending on the tissue type and hormonal environment.
  • Endometrial Effects : It induces amenorrhea and reduces endometrial proliferation, which is beneficial in managing conditions like heavy menstrual bleeding (HMB) associated with uterine fibroids .

Clinical Studies

  • Phase 2 Trials : In subjects with uterine fibroids, this compound was shown to induce amenorrhea and significantly reduce the volume of dominant leiomyomas in a dose-dependent manner. The treatment led to a marked improvement in hematological parameters without altering basal estrogen levels .
  • Phase 3 Trials : A pooled analysis from two Phase 3 studies demonstrated that daily treatment with this compound effectively controlled HMB, improved anemia, and reduced both fibroid and uterine volumes over 12 months. The percentage of women achieving amenorrhea ranged from 66% to 93% at varying doses .

Case Studies

A notable case involved a cohort of women treated with this compound for HMB due to uterine fibroids. After three months of treatment:

  • Endometrial Changes : Biopsies revealed unique morphological changes termed "non-physiologic secretory effect," characterized by partially developed secretory glandular appearances and decreased mitotic activity in endometrial tissues .
  • Safety Profile : The treatment maintained a favorable safety profile with minimal adverse effects reported, making it a promising candidate for long-term management of symptomatic uterine conditions .

Comparative Data

ParameterThis compound (10 mg)This compound (25 mg)Placebo
Amenorrhea Rate66% - 78%83% - 93%3% - 12%
Reduction in Fibroid VolumeUp to -48%Up to -63%+16%
Hemoglobin IncreaseSignificant by Month 2Significant throughoutNot significant
Adverse EventsFewFewModerate

Toxicological Studies

Chronic toxicological studies in cynomolgus monkeys indicated that this compound induced significant endometrial antiproliferative effects without severe adverse outcomes. The treatment led to amenorrhea and profound endometrial atrophy, demonstrating its potential for safe long-term use .

Properties

CAS No.

163883-88-3

Molecular Formula

C31H40N2O5

Molecular Weight

520.7 g/mol

IUPAC Name

[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate

InChI

InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1

InChI Key

XMCOWVOJIVSMEO-RCCUTSCYSA-N

SMILES

CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C

Isomeric SMILES

CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C

Canonical SMILES

CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C

Key on ui other cas no.

222732-94-7

Synonyms

asoprisnil ecamate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.